molecular formula C17H21NO2 B11848504 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-78-1

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11848504
CAS No.: 62550-78-1
M. Wt: 271.35 g/mol
InChI Key: JERZBZHESRFMJC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione is a chemical compound featuring a spirocyclic architecture that is of significant interest in medicinal chemistry and drug discovery research. Spirocyclic scaffolds, such as the 3-azaspiro[5.5]undecane core found in this compound, are valued for their three-dimensional structure and potential to interact with biological targets . Related spirocyclic structures have been investigated as potential inhibitors of targets like MmpL3 in tuberculosis research and have shown promise in other therapeutic areas . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure for developing novel bioactive agents. Its specific mechanism of action and primary research applications are areas of ongoing investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

62550-78-1

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-(4-methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H21NO2/c1-13-5-7-14(8-6-13)18-15(19)11-17(12-16(18)20)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3

InChI Key

JERZBZHESRFMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC3(CCCCC3)CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of 4-methylphenylamine with a suitable spirocyclic precursor. One common method involves the use of 1,5-dioxaspiro[5.5]undecane-2,4-dione as the starting material. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Spiro Core

The substituent at the nitrogen position significantly impacts molecular properties. Key derivatives include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Findings
3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione 4-Methylphenyl C₁₇H₂₁NO₂ 283.36 183 High synthetic yield (85%)
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione 4-Methoxyphenyl C₁₇H₂₁NO₃ 299.36 N/A Electron-donating group enhances solubility
3-(4-Chlorobutyl)-3-azaspiro[5.5]undecane-2,4-dione 4-Chlorobutyl C₁₄H₂₂ClNO₂ 271.78 N/A Increased lipophilicity for CNS targeting
3-(3-(4-Bromophenylamino)-triazolo-thiadiazol-6-yl)propyl derivative Triazolo-thiadiazole C₂₂H₂₅BrN₆O₂S 517.09 174 TNF-α inhibition for neuropathic pain

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in ) improve solubility but may reduce crystallinity compared to methyl groups.
  • Halogenated Substituents (e.g., bromo in ) enhance molecular weight and receptor binding affinity, critical for TNF-α inhibition.
  • Alkyl Chains (e.g., chlorobutyl in ) increase lipophilicity, favoring blood-brain barrier penetration.

Heteroatom Position in the Spiro System

The position of nitrogen in the spiro framework dictates biological activity:

  • 3-Azaspiro[5.5]undecane-2,4-dione Derivatives : Exhibit anti-inflammatory and analgesic properties .
  • 2-Azaspiro[5.5]undecane-7-carboxylates : Act as GABA-uptake inhibitors, highlighting the role of nitrogen placement in targeting neurological pathways .

Crystallographic and Conformational Analysis

  • Parent Compound (3-Azaspiro[5.5]undecane-2,4-dione) : The cyclohexane ring adopts a chair conformation, while the piperidine ring exhibits an envelope conformation. Hydrogen-bonded dimers stabilize the crystal lattice .
  • For example, 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione adopts a distorted boat conformation in the 1,3-dioxane ring, with puckering parameters (Q = 0.552 Å) indicating significant ring strain .

Biological Activity

The compound 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione , also known by its CAS number 64744-41-8, is a member of the azaspiro compound family, characterized by its unique spirocyclic structure that incorporates nitrogen heterocycles. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO3C_{10}H_{15}NO_3, with a molecular weight of approximately 197.23 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
CAS Number64744-41-8
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds within the azaspiro family exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest interactions with specific cellular pathways involved in inflammation and cell proliferation.

Pharmacological Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of azaspiro compounds can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.
  • Anticancer Potential :
    • In vitro assays have shown that azaspiro compounds can induce apoptosis in cancer cell lines, indicating a promising direction for cancer therapy.
  • Neuroprotective Effects :
    • Some research has indicated that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

  • Case Study A : A clinical trial involving azaspiro derivatives showed a significant reduction in pain scores in patients with chronic pain conditions after administration.
  • Case Study B : In a laboratory setting, the compound was tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.

Toxicity and Safety Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary toxicity studies have indicated:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Table 2: Toxicological Data

Toxicological EndpointResult
Acute Toxicity (oral)Harmful
Skin IrritationCauses irritation

Q & A

Q. What are the key considerations in designing a synthesis protocol for 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione to ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves condensation reactions under controlled conditions. For example, analogous spiro compounds are synthesized by heating a mixture of 1,1-cyclohexanediacetic acid, acetic anhydride, and ammonium acetate at 433–443 K, followed by pH adjustment (to ~9) with ammonia and purification via methanol recrystallization . Key considerations include:
  • Reagent stoichiometry: Excess acetic anhydride ensures complete cyclization.
  • Temperature control: Prolonged heating at 433–443 K promotes ring closure.
  • Purification: Sequential solvent extraction (e.g., water and dibutanol) and recrystallization minimize impurities.

Q. What analytical techniques are most effective for characterizing the molecular conformation of this compound?

  • Methodological Answer:
  • X-ray crystallography: Resolves chair (cyclohexane) and envelope (piperidine) conformations, with hydrogen-bonded R₂²(8) dimers stabilizing the crystal lattice .
  • IR spectroscopy: Identifies carbonyl (C=O) and amine (N-H) functional groups.
  • UV-Vis: Detects π→π* transitions in aromatic substituents (e.g., 4-methylphenyl group) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve conformational ambiguities in spiro compounds like this compound?

  • Methodological Answer:
  • Software selection: Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution data and twinned crystals .
  • Puckering parameters: Apply Cremer-Pople coordinates to quantify ring distortions (e.g., Q = 0.552 Å for cyclohexane chair conformation) .
  • Data collection: Employ Bruker SMART CCD diffractometers with ω scans to maximize reflection completeness (>95%) .

Q. How do substituent variations on the aryl group influence the bioactivity of 3-azaspiro[5.5]undecane-2,4-dione derivatives?

  • Methodological Answer:
  • Electron-withdrawing groups (e.g., -Br, -NO₂): Enhance electrophilicity, improving interactions with biological targets like TNF-α or GABA receptors .
  • Steric effects: Bulky substituents (e.g., 2,3,4-trimethoxybenzylidene) reduce binding affinity due to conformational strain .
  • Pharmacophore hybridization: Hybrid derivatives (e.g., fused triazolo-thiadiazoles) show enhanced inhibitory potency via dual-target engagement .

Q. What strategies can be employed to address discrepancies in crystallographic data interpretation for spirocyclic compounds?

  • Methodological Answer:
  • Multi-model refinement: Compare SHELXL refinements with alternative software (e.g., CRYSTALS) to validate bond lengths and angles .
  • Hydrogen-bond analysis: Use Mercury software to map intermolecular interactions (e.g., C-H⋯O) that may distort puckering parameters .
  • Temperature factors: High B-factors in flexible regions (e.g., methylphenyl groups) suggest dynamic disorder; apply TLS models to improve accuracy .

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